![molecular formula C17H12F3NO2 B12892833 1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol CAS No. 656234-01-4](/img/structure/B12892833.png)
1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol typically involves radical trifluoromethylationThe reaction conditions often require specific catalysts and reagents to achieve the desired product with high yield and purity . Industrial production methods may involve scaling up these synthetic routes while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in biochemical studies.
Industry: It is used in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol can be compared with other similar compounds, such as:
5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
3-(Trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific isoquinoline framework, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
656234-01-4 |
---|---|
Molekularformel |
C17H12F3NO2 |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
1-methoxy-4-[3-(trifluoromethyl)phenyl]isoquinolin-5-ol |
InChI |
InChI=1S/C17H12F3NO2/c1-23-16-12-6-3-7-14(22)15(12)13(9-21-16)10-4-2-5-11(8-10)17(18,19)20/h2-9,22H,1H3 |
InChI-Schlüssel |
HLOQAHQUMXVTGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.